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Compound Name: N-(4-formylpyridin-3-yl)acetamide
CAS No.: 1124194-63-3
Cat. No.: B1531030
Get Quote
. J

Molecular Architecture, Synthesis, and Application
in Heterocyclic Scaffolding
Part 1: Executive Technical Summary

N-(4-formylpyridin-3-yl)acetamide is a critical bifunctional pyridine intermediate employed
primarily in the synthesis of fused polycyclic heteroaromatics. Its structural utility lies in the
ortho disposition of a protected amino group (acetamide) and a reactive carbonyl (aldehyde).
This specific arrangement renders it an ideal "masked" precursor for Friedlander-type
condensations, enabling the rapid assembly of naphthyridine and pyrido-pyrimidine
pharmacophores found in kinase inhibitors (e.g., PIM-1, EGFR) and antimalarial agents.

Unlike the free amine analog (3-amino-4-formylpyridine), which is prone to rapid self-
polymerization via intermolecular Schiff base formation, the acetamide moiety attenuates the
nucleophilicity of the nitrogen. This chemical "masking" stabilizes the monomer, allowing for
isolation, purification, and controlled deployment in subsequent cyclization reactions.

Core Identity Matrix
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Parameter Technical Specification

Chemical Name N-(4-formylpyridin-3-yl)acetamide

CAS Registry Number 1124194-63-3

Molecular Formula CsHsN20:2

Molecular Weight 164.16 g/mol

Exact Mass 164.0586 Da

Physical Form Light yellow to yellow-brown crystalline powder

Soluble in DMSO, DMF, MeOH; sparingly

Solubility Profile ]
soluble in water

Inert atmosphere (N2/Ar), 2—8°C (Aldehyde

Storage o
sensitivity)

Part 2: Synthetic Architecture & Protocols

The synthesis of N-(4-formylpyridin-3-yl)acetamide is non-trivial due to the sensitivity of the
pyridine aldehyde. The most robust, scalable route involves the selective oxidation of the
methyl precursor, N-(4-methylpyridin-3-yl)acetamide. This approach avoids handling the
unstable free amino-aldehyde.

2.1. Validated Synthesis Protocol: Selenium Dioxide Oxidation

Rationale: Direct acetylation of 3-amino-4-formylpyridine is risky due to starting material
instability. Oxidation of the stable methyl-acetamide precursor using Selenium Dioxide (SeO2)
is the preferred industrial method for introducing the formyl group at the 4-position of the
pyridine ring.

Reagents:
o Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3)
o Oxidant: Selenium Dioxide (SeO32)

» Solvent: 1,4-Dioxane / Water (95:5 v/v)
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Step-by-Step Methodology:

e Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic
stir bar, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50
mL).

» Activation: Add water (2.5 mL) to the mixture. Expert Note: A small amount of water is critical
to catalyze the SeO2 oxidation cycle by forming selenious acid in situ.

» Oxidation: Add finely powdered SeO:2 (12.0 mmol, 1.33 g) in a single portion.

o Reflux: Heat the reaction mixture to reflux (100-105°C) under an inert nitrogen atmosphere.
Monitor via TLC (10% MeOH in DCM) or LC-MS.

o Checkpoint: The reaction typically requires 4—6 hours. The solution will turn from colorless
to reddish-brown as red selenium precipitates.

 Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the
precipitated red selenium metal. Wash the pad with warm dioxane.

« |solation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

 Purification: Recrystallize from ethyl acetate/hexanes or perform flash column
chromatography (SiO2, Gradient: 0 - 5% MeOH in DCM) to isolate the target aldehyde.

Yield Expectation: 65—75% Purity Target: >95% (by *H NMR)

2.2. Synthetic Logic Diagram (DOT)
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Figure 1: Oxidative transformation of the methyl-pyridine precursor to the target aldehyde via
Selenium Dioxide.

Part 3: Mechanistic Utility in Drug Discovery

The primary value of N-(4-formylpyridin-3-yl)acetamide is its role as a bifunctional
electrophile/nucleophile equivalent in the Friedlander synthesis.

3.1. The "Masked" Friedlander Partner

In a classical Friedlander condensation, an o-amino aldehyde reacts with a ketone to form a
quinoline or naphthyridine. However, free o-amino aldehydes are unstable.

e The Acetamide Advantage: The acetyl group protects the amine. Under basic conditions
(e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which
immediately condenses with the aldehyde of the second partner (or the target aldehyde
reacts with a ketone enolate first).

o Reactivity Profile:
o Deacetylation: Base-mediated hydrolysis releases the reactive -NH.
o Condensation: The -NH: attacks the carbonyl of a coupling partner (ketone/aldehyde).

o Cyclization: Intramolecular aldol-type condensation closes the second ring.

3.2. Pathway Visualization
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Figure 2: Mechanism of in situ deprotection and cyclization to form bioactive naphthyridine
scaffolds.

Part 4: Analytical Characterization

To validate the integrity of the synthesized molecule, compare experimental data against these

theoretical standards.
1. Proton NMR (*H NMR, 400 MHz, DMSO-ds):

e Aldehyde (-CHO): A distinct singlet downfield at & 10.0-10.5 ppm. This is the diagnostic
peak.

e Amide (-NH-): Broad singlet around & 9.8-10.2 ppm (exchangeable with D20).
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e Pyridine Ring Protons:
o H-2 (singlet, between N and acetamide): d ~8.8—-9.0 ppm (deshielded).
o H-6 (doublet): & ~8.4 ppm.
o H-5 (doublet): & ~7.6 ppm.

o Methyl (Acetamide): Sharp singlet at 6 2.1-2.2 ppm.

2. Mass Spectrometry (ESI-MS):

e [M+H]*: Calculated: 165.06. Observed: 165.1 m/z.

e [M+Na]*: Observed: 187.1 m/z.

Part 5: Safety and Handling

o Hazard Classification: GHSO07 (Irritant).
e Specific Risks:

o Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid
(N-(4-carboxypyridin-3-yl)acetamide). Store under Argon.

o Skin/Eye Contact: Standard PPE (gloves, goggles) required.

» Spill Protocol: Adsorb on inert material (vermiculite). Do not use basic absorbents as they
may trigger self-condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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